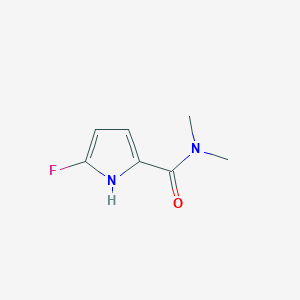

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide

描述

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-1H-pyrrole-2-carboxylic acid and N,N-dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride (SOCl2) to convert the carboxylic acid to an acid chloride.

Amidation: The acid chloride is then reacted with N,N-dimethylamine to form the desired amide product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrole derivatives.

科学研究应用

The compound exhibits notable biological properties, primarily as an inhibitor of receptor tyrosine kinases (RTKs). Specifically, it has shown potential in inhibiting:

- Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) : Critical for angiogenesis and tumor growth.

- Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) : Involved in various cellular processes including proliferation and survival.

In vitro studies indicate that 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can inhibit cell proliferation in various cancer cell lines, suggesting a direct correlation between its structure and anti-cancer efficacy .

Table 1: Summary of Biological Activities

| Target Receptor | Mechanism of Action | Implications for Cancer Treatment |

|---|---|---|

| VEGF-R2 | Inhibition of angiogenesis | Reduces tumor growth |

| PDGF-Rβ | Modulates cell proliferation and survival | Potential to halt cancer progression |

Table 2: Comparison of Structurally Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sunitinib | Indole moiety; broad kinase inhibition | Potent anti-cancer activity | Approved for renal cell carcinoma |

| Pazopanib | Similar kinase inhibition profile | Effective against various tumors | Used in soft tissue sarcoma treatment |

| Sorafenib | Multi-targeted therapy; inhibits multiple kinases | Approved for liver and kidney cancers | |

| Regorafenib | Additional rings; multi-targeted anti-cancer activity | Approved for colorectal cancer |

This comparison illustrates how slight modifications in chemical structure can lead to diverse therapeutic profiles and applications.

Case Studies and Research Findings

Recent studies have explored the optimization of pyrrole carboxamide derivatives, including this compound, focusing on enhancing potency against specific targets like ERK5 kinase. These investigations have led to the identification of more potent analogs with favorable pharmacokinetic profiles, demonstrating the compound's potential as a lead candidate for further development in cancer therapy .

作用机制

The mechanism of action of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved may vary depending on the specific application and target.

相似化合物的比较

Similar Compounds

- 5-fluoro-1H-pyrrole-2-carboxylic acid

- N,N-dimethyl-1H-pyrrole-2-carboxamide

- 5-fluoro-3-phenyl-1H-indole-2-carboxamide

Uniqueness

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a fluorine atom and N,N-dimethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

生物活性

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom in the structure enhances the compound's ability to form strong interactions with target proteins, leading to the inhibition or modulation of their activity. Notably, it has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ), which are critical in tumor growth and angiogenesis.

Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes its cytotoxic effects against selected cancer cell lines:

These findings suggest that the compound may possess significant anti-cancer properties, making it a candidate for further development in cancer therapeutics.

Interaction with Receptor Tyrosine Kinases

This compound has been identified as an effective inhibitor of RTKs, which play a pivotal role in cellular signaling pathways related to growth and differentiation. The compound's ability to inhibit VEGF-R2 and PDGF-Rβ suggests its potential utility in treating cancers characterized by aberrant angiogenesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on ERK5 Inhibition : Research indicated that pyrrole carboxamides could be optimized for selective ERK5 inhibition, which is implicated in increased cellular proliferation and survival. This study highlighted the importance of structural modifications to enhance potency while maintaining pharmacokinetic properties .

- Anticancer Activity Assessment : A comparative study on various pyrazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural features in determining biological efficacy. The findings from this study support the hypothesis that compounds with similar structural motifs may also exhibit potent anticancer activities .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds showed that modifications could lead to improved bioavailability and reduced toxicity profiles, which are crucial for therapeutic applications.

属性

IUPAC Name |

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-10(2)7(11)5-3-4-6(8)9-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZYDQBSHHVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446332 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156395-14-1 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。